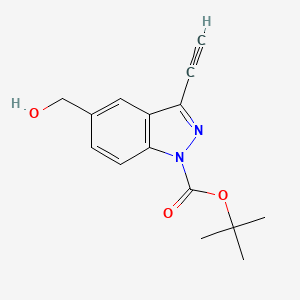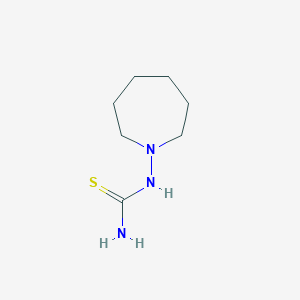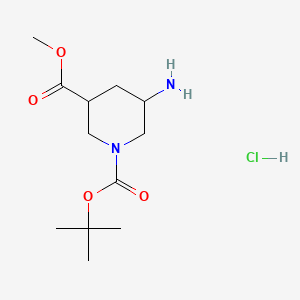
O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and methyl groups, as well as an amino group and two carboxylate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the tert-butyl and methyl groups. Common reagents used in the synthesis include tert-butyl alcohol, methyl iodide, and various protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The reaction conditions often involve the use of organic solvents like dichloromethane and tetrahydrofuran, as well as catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and hydrogen peroxide, reducing agents like lithium aluminum hydride and sodium borohydride, and substitution reagents like alkyl halides and acyl chlorides. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylate groups may produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
O1-tert-butyl O3-methyl (3R,5S)-5-hydroxypiperidine-1,3-dicarboxylate: Similar structure but with a hydroxyl group instead of an amino group.
O1-tert-butyl O3-methyl (3R,5S)-5-methylpiperidine-1,3-dicarboxylate: Similar structure but with a methyl group instead of an amino group.
Uniqueness
O1-tert-butyl O3-methyl (3R,5S)-5-aminopiperidine-1,3-dicarboxylate;hydrochloride is unique due to the presence of both tert-butyl and methyl groups, as well as the amino group and two carboxylate groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H23ClN2O4 |
|---|---|
Poids moléculaire |
294.77 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-methyl 5-aminopiperidine-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-8(10(15)17-4)5-9(13)7-14;/h8-9H,5-7,13H2,1-4H3;1H |
Clé InChI |
OPUPSKVNCAQGFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)

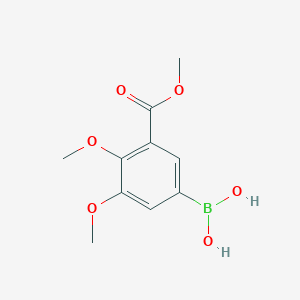



![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
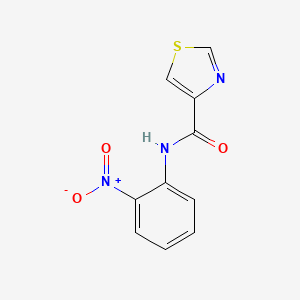
![4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13887646.png)

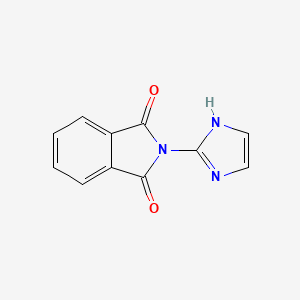
![L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-](/img/structure/B13887650.png)
